1-Chlorohexan-2-one
Overview
Description
1-Chlorohexan-2-one is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of a hexane chain
Scientific Research Applications
1-Chlorohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive carbonyl and chlorine groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 2-hexanone. This reaction typically uses chlorine gas in the presence of a catalyst such as aluminum chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the second carbon of the hexane chain.
Industrial Production Methods: In industrial settings, this compound can be produced through a multi-step process starting from cyclohexanol. The process involves:
- Dehydration of cyclohexanol to form cyclohexene.
- Rearrangement of cyclohexene to 1-methylcyclopentene.
- Hydration of 1-methylcyclopentene to 1-methylcyclopentanol.
- Reaction of 1-methylcyclopentanol with an alkali metal hypochlorite in the presence of a carboxylic acid to form 1-methylcyclopentyl hypochlorite.
- Heating of 1-methylcyclopentyl hypochlorite to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorohexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to form 1-chlorohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran.
Oxidation: Performed in acidic or basic aqueous solutions at elevated temperatures.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-hydroxyhexan-2-one or 1-aminohexan-2-one.
Reduction: 1-Chlorohexanol.
Oxidation: Hexanoic acid or other oxidized derivatives.
Mechanism of Action
The mechanism of action of 1-Chlorohexan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The chlorine atom also contributes to its reactivity, allowing for various substitution reactions .
Comparison with Similar Compounds
1-Chlorohexane: Similar in structure but lacks the carbonyl group, making it less reactive in nucleophilic addition reactions.
2-Hexanone: Similar in structure but lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-Bromohexan-2-one: Similar in structure but contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 1-Chlorohexan-2-one is unique due to the presence of both a carbonyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
1-chlorohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNLWRKEVZHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295739 | |
Record name | 1-chlorohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-68-1 | |
Record name | 1-Chloro-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 105286 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC105286 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chlorohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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